

Evaluating the Specificity of 5-(Tetradecyloxy)-2-furoic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 5-(Tetradecyloxy)-2-furoic acid

Cat. No.: B035774

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **5-(Tetradecyloxy)-2-furoic acid** (TOFA), a widely used inhibitor of fatty acid synthesis. Its performance is evaluated against other common alternatives, supported by available experimental data to offer a clear perspective on its specificity and potential applications.

Mechanism of Action

5-(Tetradecyloxy)-2-furoic acid primarily functions as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] ACC exists in two isoforms, ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).[1] By inhibiting both isoforms, TOFA not only blocks fatty acid synthesis but also promotes their oxidation.[1]

Notably, TOFA has also been reported to act as a Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) agonist. PPAR α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Comparative Analysis of ACC Inhibitors

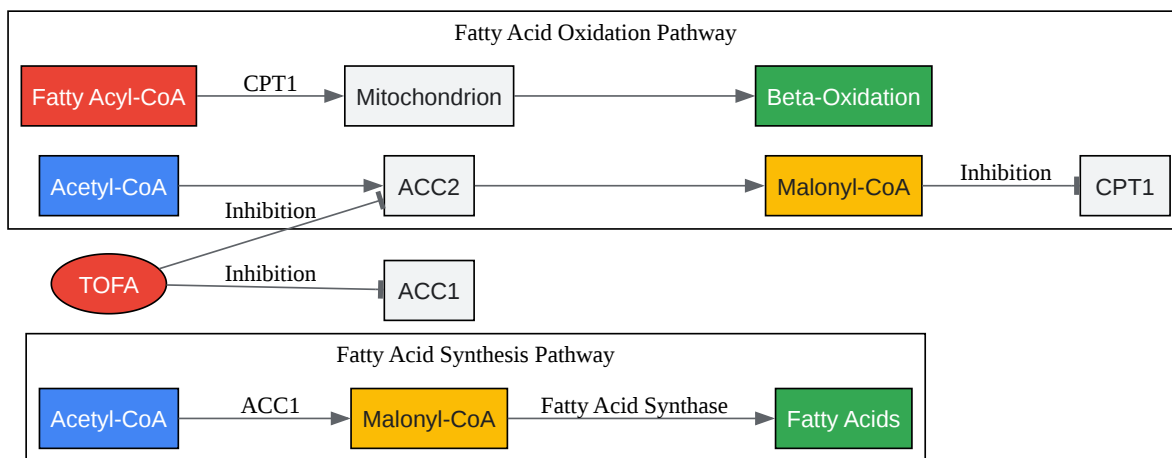
The following table summarizes the available quantitative data for TOFA and its alternatives. It is important to note that direct, head-to-head comparative studies on the specificity of these compounds are limited. The provided IC50 values are sourced from different studies and may have been determined using varying experimental conditions.

Compound	Target(s)	IC50 (ACC1)	IC50 (ACC2)	Known Off-Targets/Secondary Activities
5-(Tetradecyloxy)-2-furoic acid (TOFA)	ACC1 and ACC2	~12.3 μ M (in MCF-7 cells)[3]	~12.3 μ M (in MCF-7 cells)[3]	PPAR α agonist (EC50 not reported)
Soraphen A	ACC1 and ACC2	~5 nM[4][5]	~5 nM[4][5]	Broad antifungal activity
ND-646	ACC1 and ACC2	3.5 nM[6][7][8]	4.1 nM[6][7][8]	Prevents ACC subunit dimerization[6]
CP-640186	ACC1 and ACC2	~60 nM[9]	~60 nM[9]	Isozyme-nonselective
PF-05221304 (Clesacostat)	ACC1 and ACC2	Data not available	Data not available	Liver-targeted inhibitor[10][11]

Note: The IC50 value for TOFA was calculated based on a reported IC50 of 4 μ g/ml in MCF-7 cells.[3] This value represents the compound's activity in a cellular context and may not directly reflect its potency against purified enzymes. The IC50 for Soraphen A is also from cellular assays.[4][5] In contrast, the IC50 values for ND-646 are from cell-free enzymatic assays, providing a more direct measure of enzyme inhibition.[6][7][8]

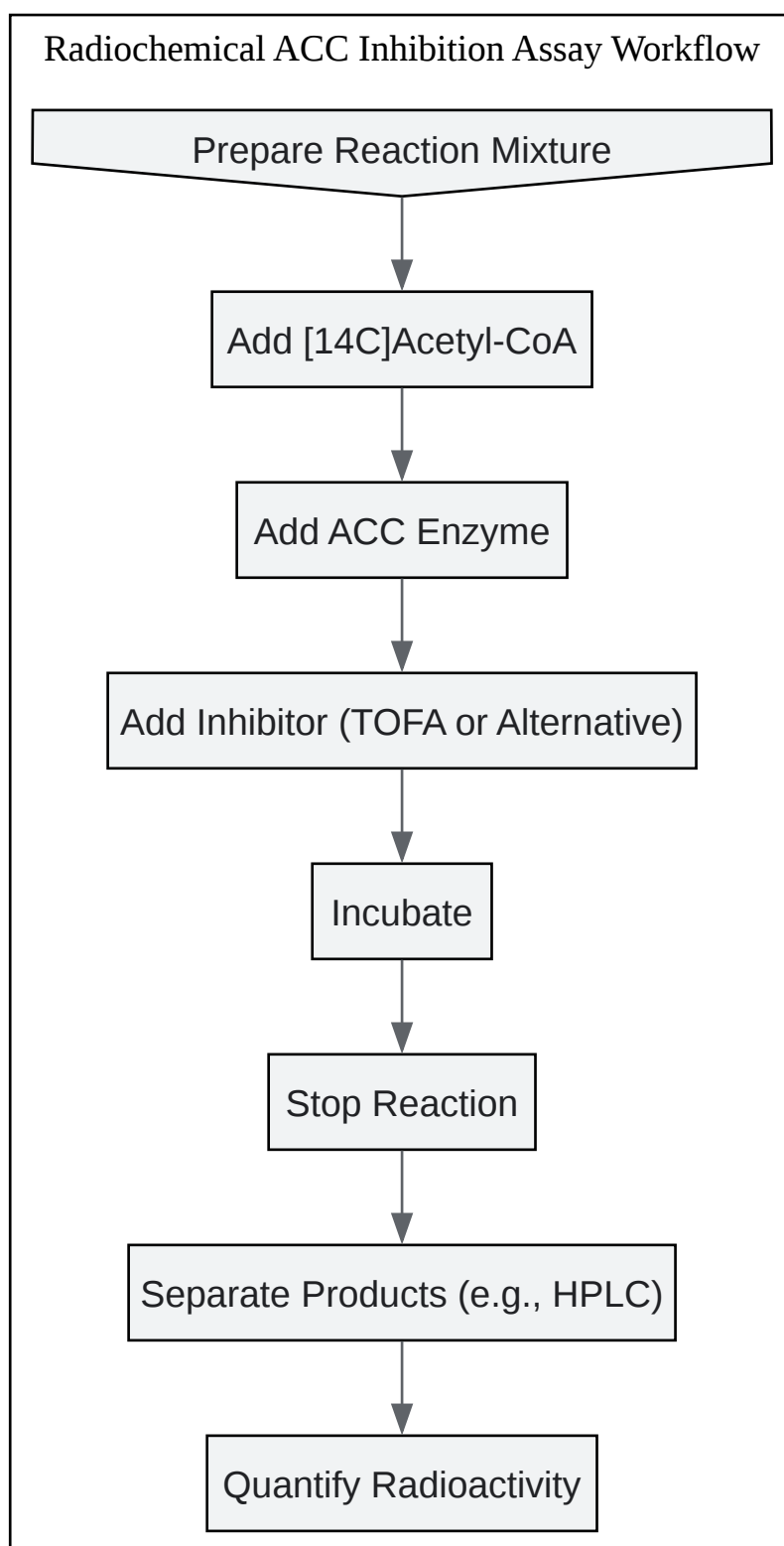
Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.



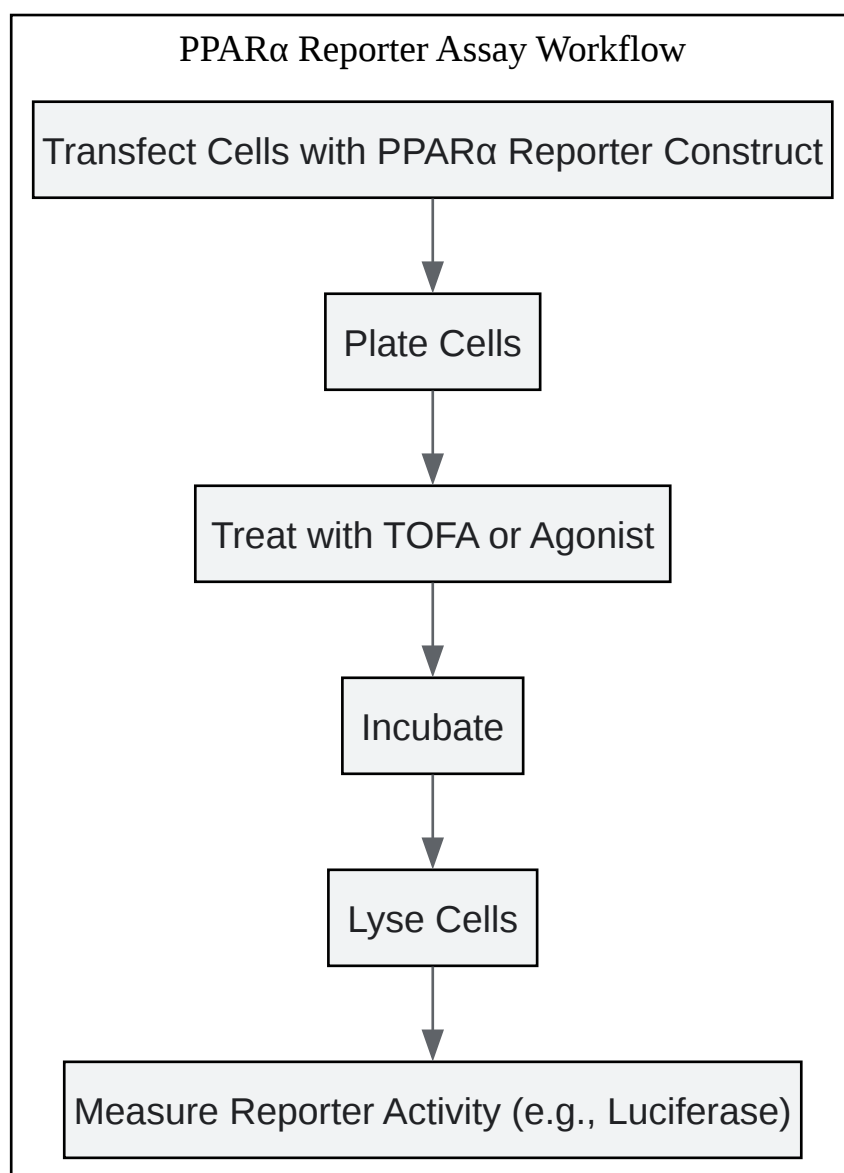
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Caption: Mechanism of TOFA action on fatty acid metabolism.



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Caption: Workflow for a radiochemical ACC inhibition assay.



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Caption: Workflow for a PPAR α reporter gene assay.

Experimental Protocols

Radiochemical Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against ACC using a radiolabeled substrate.

Materials:

- Purified ACC1 or ACC2 enzyme
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT, 10 mM KHCO₃, 0.5 mM ATP)
- [1-¹⁴C]Acetyl-CoA
- Test compounds (TOFA and alternatives) dissolved in a suitable solvent (e.g., DMSO)
- Scintillation cocktail and vials
- Scintillation counter
- Phosphocellulose paper (e.g., Whatman P81)
- Phosphoric acid wash solution

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, purified ACC enzyme, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
- **Initiate Reaction:** Start the reaction by adding [1-¹⁴C]Acetyl-CoA to the mixture.
- **Incubation:** Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Stop Reaction:** Terminate the reaction by adding a small volume of strong acid (e.g., perchloric acid or formic acid).
- **Spotting:** Spot an aliquot of the reaction mixture onto a phosphocellulose paper disc.
- **Washing:** Wash the paper discs multiple times with phosphoric acid to remove unreacted [1-¹⁴C]Acetyl-CoA.

- **Scintillation Counting:** Place the washed and dried paper disc in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

PPAR α Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of the PPAR α signaling pathway.

Materials:

- Mammalian cell line (e.g., HEK293T, HepG2)
- Expression plasmid for human or mouse PPAR α
- Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)
- Transfection reagent
- Cell culture medium and supplements
- Test compounds (TOFA and known PPAR α agonists/antagonists)
- Luciferase assay reagent
- Luminometer

Procedure:

- **Cell Transfection:** Co-transfect the chosen cell line with the PPAR α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β -galactosidase) can be co-transfected for normalization of transfection efficiency.

- **Cell Plating:** After transfection, plate the cells into a 96-well plate and allow them to attach and recover.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., TOFA) and known PPAR α agonists (positive control) and antagonists (for specificity). Include a vehicle control.
- **Incubation:** Incubate the cells for 18-24 hours to allow for gene expression.
- **Cell Lysis:** Wash the cells with PBS and then lyse them using a suitable lysis buffer.
- **Luciferase Assay:** Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a normalization control was used, perform the corresponding assay (e.g., β -galactosidase assay).
- **Data Analysis:** Normalize the luciferase activity to the control reporter activity (if applicable). Calculate the fold activation relative to the vehicle control. Determine the EC50 value for agonists by fitting the data to a dose-response curve.

Discussion and Conclusion

5-(Tetradecyloxy)-2-furoic acid is a valuable tool for studying fatty acid metabolism due to its dual inhibition of ACC1 and ACC2. However, researchers should be aware of its potential off-target effects, most notably its activity as a PPAR α agonist.

The available data indicates that other ACC inhibitors, such as Soraphen A and ND-646, exhibit significantly higher potency in inhibiting ACC activity compared to TOFA.^{[4][5][6][7][8]} ND-646, in particular, has been well-characterized with low nanomolar IC50 values against both ACC isoforms in enzymatic assays.^{[6][7][8]} This suggests that for studies requiring highly specific and potent inhibition of ACC, alternatives like ND-646 may be more suitable.

The lack of a reported EC50 value for TOFA's PPAR α agonism makes a direct quantitative comparison with other PPAR α agonists challenging. This represents a significant data gap, and researchers investigating the effects of TOFA should consider the possibility that some observed phenotypes may be mediated through PPAR α activation rather than solely through ACC inhibition.

In conclusion, while TOFA remains a useful inhibitor for studying the general effects of blocking fatty acid synthesis, its lower potency and potential for off-target effects necessitate careful consideration and the use of appropriate controls. For more specific and potent ACC inhibition, newer generation compounds like ND-646 may be preferable. Further research is required to fully characterize the specificity profile of TOFA and to quantify its activity as a PPAR α agonist.

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